molecular formula C7H14OS B14329660 2-[1-(Methylsulfanyl)ethyl]oxolane CAS No. 105679-06-9

2-[1-(Methylsulfanyl)ethyl]oxolane

Cat. No.: B14329660
CAS No.: 105679-06-9
M. Wt: 146.25 g/mol
InChI Key: NSMMECWJXPVFEZ-UHFFFAOYSA-N
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Description

2-[1-(Methylsulfanyl)ethyl]oxolane is a heterocyclic compound comprising a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a 1-(methylsulfanyl)ethyl group. Its synthesis often involves cyclocondensation reactions, as seen in analogous heterocyclic systems .

Properties

CAS No.

105679-06-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(1-methylsulfanylethyl)oxolane

InChI

InChI=1S/C7H14OS/c1-6(9-2)7-4-3-5-8-7/h6-7H,3-5H2,1-2H3

InChI Key

NSMMECWJXPVFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methylsulfanyl)ethyl]oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, ensuring stereospecificity and high conversion rates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Methylsulfanyl)ethyl]oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[1-(Methylsulfanyl)ethyl]oxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Methylsulfanyl)ethyl]oxolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.

    Pathways Involved: The specific pathways depend on the functional groups and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Features

  • Oxolane vs. Dioxolane Derivatives :
    While 2-[1-(Methylsulfanyl)ethyl]oxolane contains a single oxygen atom in the ring, dioxolane derivatives (e.g., (S)-2,2,4-trimethyl-4-[2-[(1-methylethyl)thio]ethyl]-1,3-dioxolane from ) feature two oxygen atoms, altering ring strain and polarity. The additional oxygen in dioxolanes increases hydrophilicity compared to oxolanes .

  • Thioether Substituents: The methylsulfanyl group in this compound contrasts with bulkier thioethers like isopropylthio in .

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity

  • Thioether-containing compounds like this compound exhibit moderate water solubility (e.g., ~25 mg/mL estimated) due to the balance between the polar oxolane ring and hydrophobic SCH₃ group. Dioxolane derivatives with polar substituents (e.g., hydroxyl groups) may show higher hydrophilicity .

Oxidation Susceptibility

  • The methylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones. This contrasts with dioxolanes, where oxygen atoms are less reactive under similar conditions. Such reactivity can be leveraged in prodrug designs or controlled-release systems .

Pharmaceutical Utility

  • The methylsulfanylethyl motif appears in bioactive molecules like cangrelor (), where it likely modulates electronic interactions with target proteins (e.g., P2Y12 receptors in antiplatelet activity). Analogous groups in oxolane derivatives may enhance membrane permeability due to increased lipophilicity .

Computational Insights

  • Density Functional Theory (DFT) studies using tools like the Amsterdam Density Functional (ADF) program () could elucidate electronic properties, such as charge distribution around sulfur, aiding in the rational design of derivatives with optimized binding or stability .

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